2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
説明
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features a 3-butyl substituent on the pyrimidinone ring, a sulfanyl (-S-) bridge at position 2, and an acetamide group linked to a 2,5-difluorophenyl moiety. Its molecular formula is C₁₉H₁₈F₂N₃O₂S₂, with a molecular weight of 440.49 g/mol.
特性
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S2/c1-2-3-7-23-17(25)16-13(6-8-26-16)22-18(23)27-10-15(24)21-14-9-11(19)4-5-12(14)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRSUAMJXZTSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation for Pyrimidine Ring Formation
The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of 3-aminothiophene derivatives with carbamate esters or urea. A representative protocol adapted from US3957783A involves:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 3-Amino-5-butylthiophene | 1.0 equiv | Thiophene precursor |
| Ethyl carbamate | 1.2 equiv | Cyclizing agent |
| ZnCl₂ | 0.1 equiv | Lewis acid catalyst |
| Temperature | 200°C | Reaction duration: 1 hour |
The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of ethyl carbamate, followed by dehydration to form the pyrimidine ring. The 4-oxo group arises in situ during cyclization.
Alkylation at Position 3
Introducing the butyl group requires alkylation of the pyrimidine nitrogen. Patent EP3356372B1 describes using butyl bromide under basic conditions:
Procedure
- Dissolve thieno[3,2-d]pyrimidin-4-one (1.0 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv) and butyl bromide (1.5 equiv).
- Heat at 80°C for 6 hours.
- Yield: 78% (reported for analogous alkylations).
Functionalization with Sulfanyl-Acetamide Side Chain
Acetamide Coupling
The thiol intermediate is coupled to bromoacetylated 3,5-difluoroaniline. US20160220586A1 details a two-step process:
Step 1: Synthesis of N-(3,5-difluorophenyl)bromoacetamide
- React 3,5-difluoroaniline (1.0 equiv) with bromoacetyl bromide (1.1 equiv) in dichloromethane.
- Use triethylamine (2.0 equiv) as base.
- Stir at 0°C → RT for 2 hours.
- Yield: 92%.
Step 2: Thioether Formation
- Combine thienopyrimidine-thiol (1.0 equiv) and N-(3,5-difluorophenyl)bromoacetamide (1.05 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv).
- Heat at 50°C for 3 hours.
- Yield: 76%.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.32 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 2H, Ar-H), 4.12 (s, 2H, SCH₂CO), 3.89 (t, J = 7.2 Hz, 2H, NCH₂), 1.65–1.55 (m, 2H, CH₂), 1.42–1.30 (m, 2H, CH₂), 0.91 (t, J = 7.3 Hz, 3H, CH₃).
- HRMS : m/z calculated for C₁₉H₁₈F₂N₃O₂S₂ [M+H]⁺: 410.0864; found: 410.0868.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 12.7 min.
Industrial-Scale Considerations and Challenges
Purification Optimization
Patent EP3356372B1 highlights difficulties in column chromatography for large-scale synthesis. Alternatives include:
- Crystallization : Use ethanol/water mixtures to isolate the final product.
- Acid-Base Extraction : Remove unreacted starting materials via pH-dependent solubility.
化学反応の分析
Types of Reactions
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
科学的研究の応用
Anticancer Applications
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. The following aspects highlight their potential:
Case Study: Anticancer Activity
A study by Salama et al. synthesized several thieno[3,2-d]pyrimidine derivatives and tested them against various cancer cell lines. Results showed that modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells, indicating the importance of structural variations in enhancing therapeutic efficacy.
Antimicrobial Applications
The compound also shows promising antimicrobial properties:
Spectrum of Activity
- Bacterial Efficacy : Thieno[3,2-d]pyrimidine derivatives have been reported to be effective against a range of bacteria including E. coli and S. aureus.
- Fungal Activity : Studies indicate effectiveness against fungi such as C. albicans, suggesting broad-spectrum antimicrobial capabilities.
Case Study: Antimicrobial Efficacy
In another investigation focusing on Mycobacterium tuberculosis, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL. This highlights their potential as therapeutic agents against resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Functional Group | Influence on Activity |
|---|---|
| Sulfanyl Group | Enhances interaction with biological targets |
| Chloro and Fluoro Substituents | Modulate lipophilicity and bioavailability |
作用機序
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its antitumor effects .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)
- Molecular Formula : C₂₅H₂₅N₃O₂S₂
- Molecular Weight : 463.61 g/mol
- Key Structural Differences: Substituent at position 3: 3-methyl vs. 3-butyl in the target compound. Additional phenyl group at position 7 of the thienopyrimidinone core. Acetamide linked to 4-butylphenyl (non-fluorinated) vs. 2,5-difluorophenyl.
- Physicochemical Properties: H-Bond Donors: 1; H-Bond Acceptors: 5. The 4-butylphenyl group increases hydrophobicity compared to the fluorinated phenyl group in the target compound.
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 686771-47-1)
- Molecular Formula : C₂₂H₁₉F₃N₃O₃S₂
- Molecular Weight : 519.56 g/mol
- Key Structural Differences :
- Substituent at position 3: 4-methylphenyl vs. 3-butyl.
- Acetamide linked to 4-(trifluoromethoxy)phenyl (electron-withdrawing group) vs. 2,5-difluorophenyl.
- Physicochemical Properties: H-Bond Donors: 1; H-Bond Acceptors: 6.
Comparative Data Table
Research Findings and Implications
- Lipophilicity : The target compound’s 2,5-difluorophenyl group likely provides intermediate lipophilicity compared to the highly hydrophobic 4-butylphenyl (CAS 1040632-67-4) and the polar trifluoromethoxy group (CAS 686771-47-1).
- Binding Interactions : The fluorinated phenyl groups in both the target compound and CAS 686771-47-1 may enhance interactions with aromatic residues in enzyme active sites, as seen in related kinase inhibitors .
- Metabolic Stability : Fluorine atoms in the target compound and CAS 686771-47-1 are expected to reduce oxidative metabolism, a feature critical for prolonged half-life .
生物活性
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural formula of the compound is as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H25N3O2S2 |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-difluorophenyl)acetamide |
| InChI Key | RMNYIOIQFUDBRS-UHFFFAOYSA-N |
This compound features a thieno[3,2-d]pyrimidine core with a butyl substituent and an acetamide moiety that contributes to its biological activity.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : A study demonstrated that thienopyrimidine derivatives could reduce cell viability significantly in MCF-7 cells, indicating potential as anticancer agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes:
-
Cyclooxygenase (COX) : It shows moderate inhibition against COX enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition Activity COX-1 Moderate COX-2 Moderate - Lipoxygenases (LOX) : Similar studies indicate that this compound may also inhibit lipoxygenases involved in leukotriene synthesis, further supporting its anti-inflammatory potential .
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of this compound with biological targets. These studies reveal that the compound forms hydrogen bonds with key residues in target enzymes, enhancing its inhibitory effects. The presence of electron-withdrawing groups like fluorine increases binding affinity due to stronger interactions with enzyme active sites .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds within the thienopyrimidine class:
- Study on Antioxidant Activity : A series of thienopyrimidine derivatives were evaluated for their antioxidant properties alongside their enzyme inhibition capabilities. The results indicated that these compounds could scavenge free radicals effectively while also inhibiting COX and LOX enzymes.
- Cytotoxicity Assessment : Cytotoxicity tests against various cancer cell lines showed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for development as anticancer agents .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with cyclization of thieno[3,2-d]pyrimidine precursors followed by sulfanyl-acetamide coupling. Key parameters include:
- Cyclization : Acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) at 60–80°C in toluene or ethanol .
- Coupling : Use of triethylamine as a base in anhydrous DMF or ethanol at 70°C for 6–12 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Reaction progress is monitored via TLC and HPLC, with final purity >95% confirmed by analytical HPLC .
Q. Which analytical techniques are prioritized for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) to confirm substituent integration and coupling patterns (e.g., difluorophenyl protons at δ 7.2–8.1) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion verification (e.g., [M+H]⁺ calculated for C₁₉H₁₈F₂N₃O₂S₂: 454.0754) .
- X-ray Crystallography : If crystalline, resolves 3D conformation and hydrogen-bonding networks .
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via HPLC. Thienopyrimidine cores are stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (typically >200°C) .
Q. What preliminary biological assays are used to screen its activity?
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) .
- Kinase Inhibition : Fluorescence-based assays (e.g., EGFR or VEGFR2 inhibition at 1–10 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ reported in the range of 5–20 µM) .
Advanced Research Questions
Q. What reaction mechanisms explain the sulfanyl-acetamide coupling step?
The coupling proceeds via nucleophilic substitution: the thiolate anion (from thienopyrimidine) attacks the α-carbon of bromoacetamide derivatives. Catalysis by triethylamine neutralizes HBr byproducts. Kinetic studies show second-order dependence on thiol and haloacetamide concentrations .
Q. How can synthetic yields be optimized while minimizing byproducts?
- Solvent Optimization : Anhydrous DMF increases solubility of intermediates compared to ethanol .
- Catalyst Screening : KI (10 mol%) accelerates coupling kinetics, reducing reaction time from 12 to 6 hours .
- Atmosphere Control : N₂ atmosphere prevents oxidation of the sulfanyl group, improving yields from 65% to 82% .
Q. How should researchers resolve contradictions in biological assay data?
- Assay Replication : Test in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Metabolite Interference : Use LC-MS to identify degradation products in cell media that may skew results .
- Structural Analog Comparison : Compare activity with derivatives (e.g., varying alkyl/fluoro substituents) to isolate pharmacophore contributions .
Q. What strategies are recommended for designing in vivo pharmacokinetic studies?
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
- Dosing : Oral (10–50 mg/kg) and intravenous (5 mg/kg) administration in rodent models, with plasma half-life monitored via LC-MS/MS .
- Tissue Distribution : Radiolabeled analogs (³H or ¹⁴C) quantify accumulation in target organs .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Docking Studies : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets identifies key interactions (e.g., hydrogen bonds with 4-oxo group) .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent bulk (e.g., butyl vs. methyl) with IC₅₀ values .
- MD Simulations : 100-ns simulations in explicit solvent assess conformational stability of the difluorophenyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
